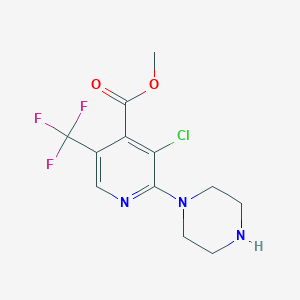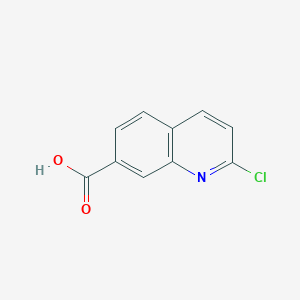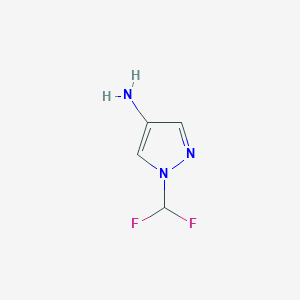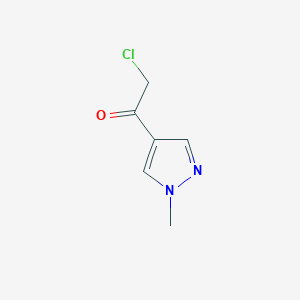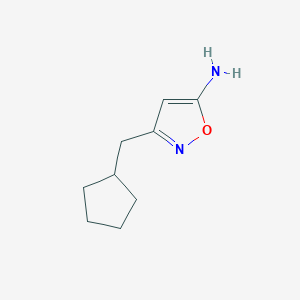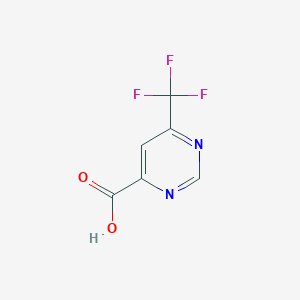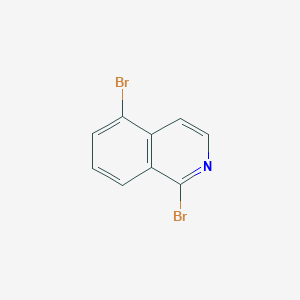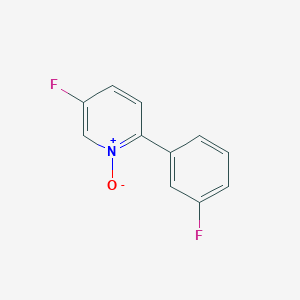
5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide
Vue d'ensemble
Description
5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the aromatic ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another method is the Umemoto reaction, which uses fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The choice of reagents and conditions depends on the desired yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s unique properties make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position.
4-Fluoropyridine: Another isomer with unique properties due to the position of the fluorine atom.
Uniqueness
5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide is unique due to the presence of two fluorine atoms in specific positions on the aromatic ring. This unique substitution pattern gives the compound distinct chemical and biological properties compared to other fluorinated pyridines .
Propriétés
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIKHCQRYOIESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=[N+](C=C(C=C2)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)
